N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are compounds characterized by the presence of a -N=N-CH- group, which imparts significant pharmacological and biological activities. This compound, in particular, has been studied for its potential use in medicinal chemistry, due to its promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is unique due to the presence of the 5-hydroxy-1H-pyrazol-3-yl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10Cl2N4O2 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c13-9-2-1-3-10(14)8(9)6-15-17-11(19)4-7-5-12(20)18-16-7/h1-3,5-6H,4H2,(H,17,19)(H2,16,18,20)/b15-6+ |
InChI Key |
IQCQUXNRSVBJTA-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CC2=CC(=O)NN2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC2=CC(=O)NN2)Cl |
Origin of Product |
United States |
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